molecular formula C63H87CoN13O15P B1436955 Cyanocobalamin-d-carboxylic acid CAS No. 38218-55-2

Cyanocobalamin-d-carboxylic acid

Cat. No. B1436955
CAS RN: 38218-55-2
M. Wt: 1356.3 g/mol
InChI Key: VPEYQLSBYFCWKI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanocobalamin-d-carboxylic Acid is a by-product in the synthesis of Cyancobalamin-b-carboxylic Acid . Cyanocobalamin is a form of vitamin B12 used to treat and prevent vitamin B12 deficiency . It plays a crucial role in biological processes, including DNA synthesis and regulation, nervous system function, red blood cell formation .


Synthesis Analysis

The synthesis of Cyanocobalamin-d-carboxylic Acid involves the use of selected reactions in the reaction schema, hypothetical mechanisms have been provided . The synthesis of vitamin B12 was accomplished in two different approaches by the collaborating research groups of Robert Burns Woodward at Harvard and Albert Eschenmoser at ETH .


Molecular Structure Analysis

The core of the molecule is the corrin structure, a nitrogenous tetradentate ligand system . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

Vitamin B12 (cobalamin) is one of a few naturally occurring organometallic molecules. As a cofactor for adenosylcobalamin-dependent and methylcobalamin-dependent enzymes, it plays a crucial role in biological processes, including DNA synthesis and regulation, nervous system function, red blood cell formation .


Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .

Scientific Research Applications

Structural Analysis

One significant aspect of the scientific research on cyanocobalamin-d-carboxylic acid involves its structural analysis. An early study conducted by Nockolds et al. (1967) focused on the crystal and molecular structure of a monocarboxylic acid derivative of vitamin B12, elucidating the placement of numerous atoms, including hydrogen, in the crystal asymmetric unit, thus providing a detailed definition of the chemical structure of the molecule (Nockolds et al., 1967).

Nuclear Magnetic Resonance Studies

Further exploration into the chemical nature of cyanocobalamin-d-carboxylic acid derivatives was undertaken by Anton et al. (1980). They conducted carbon-13 nuclear magnetic resonance studies to revise the identity of these monocarboxylic acids, enhancing our understanding of the chemical properties and structure of these compounds (Anton et al., 1980).

Degradation and Interaction with Proteins

Research by Fedosov et al. (2011) revealed interesting insights into the degradation of cyanocobalamin in an alkaline solution, leading to the formation of a unique blue derivative, 7,8-seco-cyanocobalamin. This study provided valuable data on the structural changes and interaction of this derivative with proteins involved in mammalian cobalamin transport, suggesting potential applications in drug conjugation (Fedosov et al., 2011).

Diagnostic Applications

Pagano and Marzilli (1989) explored the diagnostic applications of cyanocobalamin-d-carboxylic acid derivatives. Their work used 2D NMR methods to unambiguously assign the structure of these derivatives, aiding in the development of more precise diagnostic tools (Pagano & Marzilli, 1989).

Electrochemical Analysis

Karastogianni and Girousi (2021) developed an innovative approach for the electrochemical determination of cyanocobalamin using a modified carbon paste electrode. This work highlights the potential of cyanocobalamin derivatives in the development of sensitive and selective assays for vitamin B12 analysis (Karastogianni & Girousi, 2021).

Biochemical Activity and Drug Delivery

Research into the biochemical activity and potential drug delivery applications of cyanocobalamin derivatives has been a focus of studies by McEwan et al. (1999). They synthesized biologically active derivatives of vitamin B12 and evaluated their potential as oral delivery agents for proteins and other substances, offering insights into the versatility of these compounds in therapeutic applications (McEwan et al., 1999).

Conformational Dynamics in Drug Development

The study of the conformational dynamics of cyanocobalamin and its conjugates, as investigated by Pieńko et al. (2017), provides valuable information for drug development. Understanding how cyanocobalamin interacts with peptide nucleic acids can inform the design of new pharmaceutical compounds (Pieńko et al., 2017).

Chemical Stability and Food Quality

Lee et al. (2022) studied the chemical stability of cyanocobalamin in medical food, highlighting its importance in the nutritional industry and the need for effective preservation methods (Lee et al., 2022).

Mechanism of Action

Cyanocobalamin-d-carboxylic acid

, commonly known as Vitamin B12 , is a highly complex, essential vitamin. It plays a crucial role in various metabolic functions, including fat and carbohydrate metabolism and protein synthesis, and is used in cell replication and hematopoiesis .

Future Directions

The area of catalytic decarboxylative transformations has expanded significantly by utilizing various classes of carboxylic acids as the substrate, including (hetero)aromatic acids, alkyl acids, α-keto acids, α,β-unsaturated acids and alkynoic acids . The prime aim of the current review is to give an overview of the decarboxylative transformations of α-keto acids, α,β-unsaturated acids and alkynoic acids that have been developed since 2017 .

properties

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,17-bis(3-amino-3-oxopropyl)-12-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(13-16-44(64)77)51(73-62)33(5)55-60(9,24-46(66)79)34(14-17-49(82)83)38(70-55)23-42-58(6,7)35(12-15-43(63)76)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEYQLSBYFCWKI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)O)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H87CoN13O15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanocobalamin-d-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyanocobalamin-d-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Cyanocobalamin-d-carboxylic acid
Reactant of Route 3
Cyanocobalamin-d-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Cyanocobalamin-d-carboxylic acid
Reactant of Route 5
Cyanocobalamin-d-carboxylic acid
Reactant of Route 6
Cyanocobalamin-d-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.